molecular formula C23H17N3O5 B2698002 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 1706485-56-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Cat. No.: B2698002
CAS No.: 1706485-56-4
M. Wt: 415.405
InChI Key: UPEILVZBCYWMFJ-CSKARUKUSA-N
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Description

This compound features a unique hybrid structure combining a benzo[d][1,3]dioxol-5-yl (piperonyl) group, an acrylamide backbone, and a 1,2,4-oxadiazole moiety substituted with a furan-2-ylmethyl chain. The benzo[d][1,3]dioxole ring is a privileged scaffold in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The acrylamide group facilitates hydrogen bonding with biological targets, while the 1,2,4-oxadiazole contributes to π-π stacking and dipole interactions. The furan-2-yl substituent may enhance solubility and influence binding specificity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(10-8-15-7-9-18-20(12-15)30-14-29-18)24-17-5-2-1-4-16(17)13-22-25-23(26-31-22)19-6-3-11-28-19/h1-12H,13-14H2,(H,24,27)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEILVZBCYWMFJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. This reaction forms the core acrylamide structure, which can then be further functionalized to introduce the benzo[d][1,3]dioxole, furan, and oxadiazole groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects : The 1,2,4-oxadiazole in the target compound likely enhances rigidity and dipole interactions compared to benzothiazole or simple phenyl analogs .
  • Synthetic Routes : Most analogs employ carbodiimide-mediated amidation (e.g., EDC/HOBt) for acrylamide formation, suggesting scalable methodologies for the target compound .
  • Furan vs. Methyl Oxadiazole : The furan-2-yl group in the target may improve solubility over methyl-substituted oxadiazoles (e.g., ) due to increased polarity .

Key Observations:

  • Neurogenic Potential: The benzo[d][1,3]dioxole-acrylamide scaffold (e.g., compound 27 in ) shows promise in promoting neurogenesis, suggesting similar applications for the target compound .
  • Antioxidant Activity : Benzothiazole derivatives () exhibit stronger ROS inhibition than benzo[d][1,3]dioxole analogs, possibly due to electron-rich heterocycles .

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₅H₁₈N₄O₃
Molecular Weight 290.33 g/mol
CAS Number 1798407-12-1
IUPAC Name (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed an IC₅₀ value of approximately 1.50 µM, indicating potent antiproliferative effects.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells without affecting normal cells.
  • Inhibition of Key Signaling Pathways : The compound was found to inhibit the phosphorylation of key proteins involved in cell survival and proliferation, such as AKT and mTOR.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using normal human cell lines to evaluate the safety profile of the compound. The results indicated:

Cell LineIC₅₀ (µM)Notes
MRC-5 (Fibroblast)>64No significant cytotoxicity observed
A549 (Lung Cancer)0.72Moderate cytotoxicity observed

These findings suggest that while the compound is effective against cancer cells, it exhibits a favorable safety profile against non-cancerous cells.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antiparasitic Activity : The compound was also tested against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, showing promising low micromolar potencies.
  • High-throughput Screening Campaigns : During high-throughput screenings for autophagy inducers, this compound was identified as a hit, suggesting its potential role in modulating cellular protective mechanisms.

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